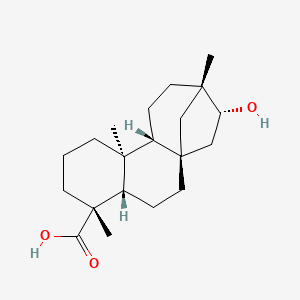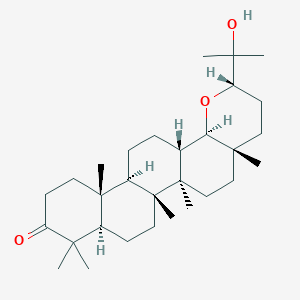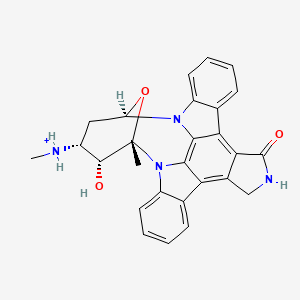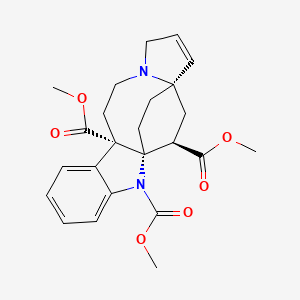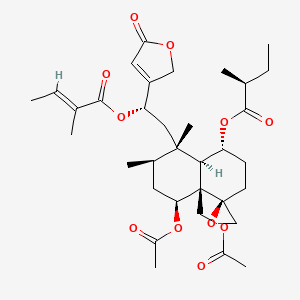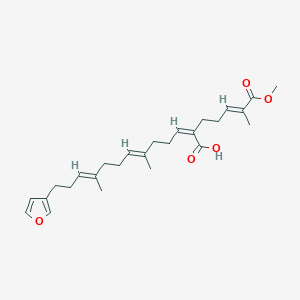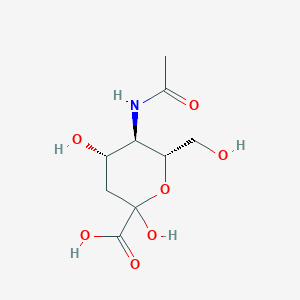
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid is the ketoaldonic acid derivative that is N-acetylneuraminic acid after formal dehydroxylation and subsequent removal of C-8 and C-9. It derives from a N-acetylneuraminic acid.
Wissenschaftliche Forschungsanwendungen
Inhibitory Activity Against Sialidase from Influenza Virus
5-Acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid and its derivatives have shown significant inhibitory activity against sialidase from the Influenza virus. One compound, in particular, demonstrated considerable effectiveness, highlighting the potential of these compounds in antiviral applications (Driguez, Barrère, Quash, & Doutheau, 1994).
Synthesis of Shorter Carbon-Chain Analogs of N-Acetylneuraminic Acid
Research has been conducted on the synthesis of various derivatives and analogs of 5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid, which are shorter carbon-chain analogs of N-acetylneuraminic acid. These compounds have potential applications in the study of complex carbohydrates and their roles in biological systems (Hasegawa, Ito, Ishida, & Kiso, 1989).
Labeling of Cell Surface Sialoglycoproteins
This compound has been utilized in the selective radioactive labeling of cell surface sialoglycoproteins. By inducing specific oxidative cleavage of sialic acids and subsequent reduction, it enables the study of cell surface sialic acid-containing glycoproteins, which is crucial in understanding cellular interactions and functions (Gahmberg & Andersson, 1977).
Role in Biosynthesis of Sialic Acid
The compound is also relevant in the biosynthesis of sialic acid, a key element in cell–cell interaction. It appears as a derivative in the systematic naming of sialic acid, indicating its importance in the study of glycoconjugates and their role in biological systems (Kim, 2020).
Cytotoxic Activity
In addition, some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity, specifically against leukemia cells. This research could lead to potential therapeutic applications in cancer treatment (Hadfield, Cunningham, & Sartorelli, 1979).
Eigenschaften
Produktname |
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid |
|---|---|
Molekularformel |
C9H15NO7 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(hydroxymethyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO7/c1-4(12)10-7-5(13)2-9(16,8(14)15)17-6(7)3-11/h5-7,11,13,16H,2-3H2,1H3,(H,10,12)(H,14,15)/t5-,6-,7+,9?/m0/s1 |
InChI-Schlüssel |
VOYHUNWCVBZVQT-CRNPJGAVSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1CO)(C(=O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1CO)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



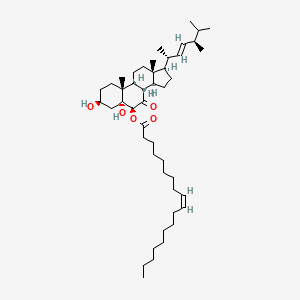
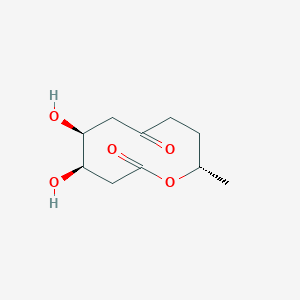
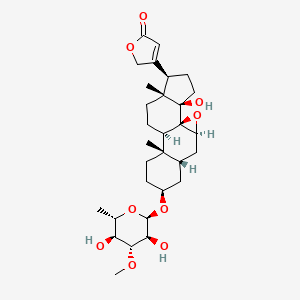
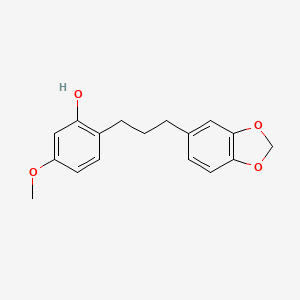
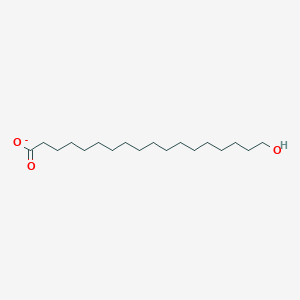
![(3R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B1259449.png)
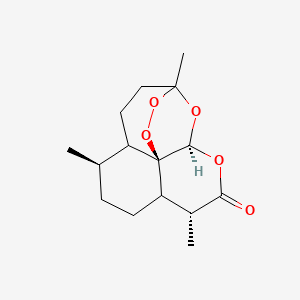
![methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate](/img/structure/B1259452.png)
